![molecular formula C20H18N2O3 B2791005 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 505070-74-6](/img/structure/B2791005.png)
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, also known as HIOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one involves the condensation of 2-isopropyl-4H-chromen-4-one with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, followed by cyclization and oxidation to form the final product.
Starting Materials
2-isopropyl-4H-chromen-4-one, 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, Acetic acid, Sodium acetate, Hydrogen peroxide, Methanol
Reaction
Step 1: Condensation of 2-isopropyl-4H-chromen-4-one with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of acetic acid and sodium acetate to form 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one., Step 2: Cyclization of the intermediate product with methanol in the presence of sulfuric acid to form 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)chromen-4-one., Step 3: Oxidation of the intermediate product with hydrogen peroxide in the presence of acetic acid to form the final product, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one.
Mécanisme D'action
The mechanism of action of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is not fully understood, but studies suggest that it exerts its effects by interacting with various cellular pathways. In cancer cells, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways.
Effets Biochimiques Et Physiologiques
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. In cancer cells, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. Inflammation and oxidative stress are two major factors involved in the pathogenesis of various diseases, including cancer and inflammatory diseases. 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been extensively studied, making it a well-characterized compound. However, one of the limitations of using 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one. In medicine, further studies are needed to elucidate the mechanism of action of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one and to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In agriculture, further studies are needed to evaluate the efficacy of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one as a natural pesticide and to determine its potential impact on non-target organisms. In material science, further studies are needed to optimize the photophysical properties of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one for use in OLEDs. Additionally, further studies are needed to evaluate the potential of 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one as a fluorescent probe for various applications, including bioimaging and sensing.
Applications De Recherche Scientifique
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has shown promising results as an anticancer agent, with studies suggesting that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In agriculture, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been studied for its potential as a natural pesticide. Studies have shown that 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one exhibits insecticidal activity against various pests, including aphids and whiteflies. Furthermore, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been shown to possess antifungal activity, making it a potential candidate for the control of fungal diseases in crops.
In material science, 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs). Studies have shown that 7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one exhibits excellent photophysical properties, making it a potential candidate for use as an emitter in OLEDs.
Propriétés
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-propan-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-11(2)19-17(18(24)13-9-8-12(23)10-16(13)25-19)20-21-14-6-4-5-7-15(14)22(20)3/h4-11,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNDIQVTNIZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

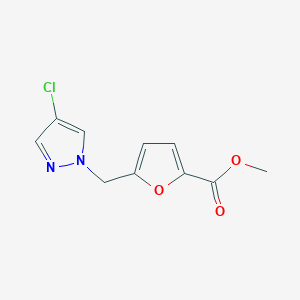

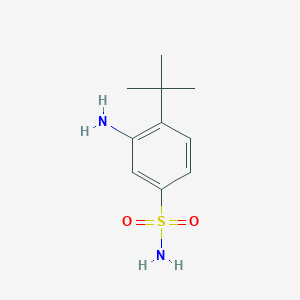
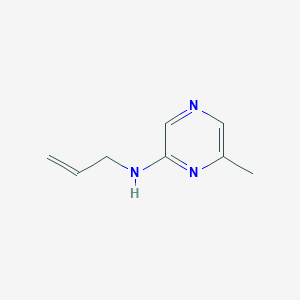
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)
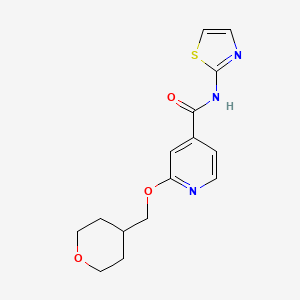
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
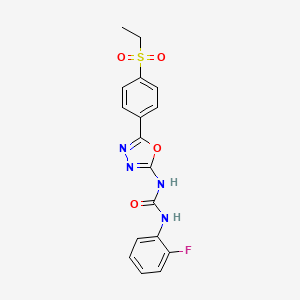
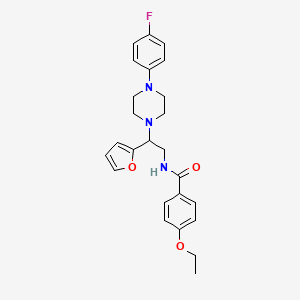
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
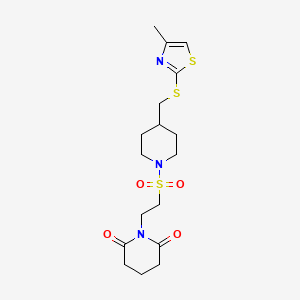
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)